molecular formula C9H15NO4S B2362339 (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid CAS No. 608128-60-5

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid

Cat. No.: B2362339
CAS No.: 608128-60-5
M. Wt: 233.28
InChI Key: QMGGDDYSPVNMOC-SFYZADRCSA-N
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Description

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including solvent choice, temperature, and pressure, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-pyrrolo[1,2-b][1,2]thiazepine: Lacks the 1,1-dioxide functionality.

    Pyrrolo[1,2-b][1,2]thiazepine: A simpler analog without the octahydro and carboxylic acid groups.

Uniqueness

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is unique due to its specific stereochemistry and the presence of the 1,1-dioxide group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGGDDYSPVNMOC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCS(=O)(=O)N2[C@H](C1)CC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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